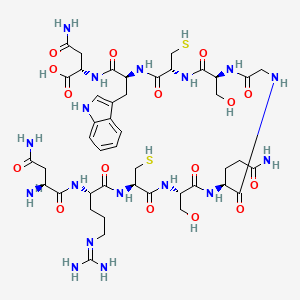
H-Asn-arg-cys-ser-gln-gly-ser-cys-trp-asn-oh,(disulfide bond)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Asn-arg-cys-ser-gln-gly-ser-cys-trp-asn-oh (disulfide bond) is a peptide consisting of ten amino acids: asparagine, arginine, cysteine, serine, glutamine, glycine, serine, cysteine, tryptophan, and asparagine. This peptide features a disulfide bond between the two cysteine residues, which plays a crucial role in its structural stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Asn-arg-cys-ser-gln-gly-ser-cys-trp-asn-oh (disulfide bond) typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a solid resin. Each amino acid is coupled to the growing peptide chain using activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
In an industrial setting, the production of this peptide may involve large-scale SPPS using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
H-Asn-arg-cys-ser-gln-gly-ser-cys-trp-asn-oh (disulfide bond): undergoes various chemical reactions, including:
Substitution: The peptide can undergo substitution reactions at specific amino acid residues, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in aqueous solutions.
Substitution: Various reagents depending on the target residue, such as acylating agents for lysine residues.
Major Products
The major products formed from these reactions include the oxidized peptide with a disulfide bond and the reduced peptide with free thiol groups .
Scientific Research Applications
H-Asn-arg-cys-ser-gln-gly-ser-cys-trp-asn-oh (disulfide bond): has several scientific research applications:
Mechanism of Action
The mechanism of action of H-Asn-arg-cys-ser-gln-gly-ser-cys-trp-asn-oh (disulfide bond) involves its interaction with specific enzymes and molecular targets. The disulfide bond plays a critical role in maintaining the peptide’s conformation, which is essential for its biological activity. The peptide can act as a substrate for enzymes such as protein disulfide-isomerase (PDI) and DsbA, facilitating the formation and rearrangement of disulfide bonds in proteins .
Comparison with Similar Compounds
H-Asn-arg-cys-ser-gln-gly-ser-cys-trp-asn-oh (disulfide bond): can be compared with other similar peptides, such as:
Asn-arg-cys-ser-gln-gly-ser-cys-trp-asn (reduced): Lacks the disulfide bond, resulting in different structural and functional properties.
Asn-arg-cys-ser-gln-gly-ser-cys-trp-asn (disulfide bridge 3-8): Features a disulfide bond between cysteine residues at positions 3 and 8, similar to the target peptide.
The uniqueness of H-Asn-arg-cys-ser-gln-gly-ser-cys-trp-asn-oh (disulfide bond) lies in its specific amino acid sequence and the presence of the disulfide bond, which imparts distinct structural and functional characteristics .
Properties
Molecular Formula |
C44H67N17O16S2 |
|---|---|
Molecular Weight |
1154.2 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C44H67N17O16S2/c45-21(11-32(47)65)35(68)55-23(6-3-9-51-44(49)50)37(70)60-30(18-79)42(75)59-28(16-63)40(73)56-24(7-8-31(46)64)36(69)53-14-34(67)54-27(15-62)39(72)61-29(17-78)41(74)57-25(38(71)58-26(43(76)77)12-33(48)66)10-19-13-52-22-5-2-1-4-20(19)22/h1-2,4-5,13,21,23-30,52,62-63,78-79H,3,6-12,14-18,45H2,(H2,46,64)(H2,47,65)(H2,48,66)(H,53,69)(H,54,67)(H,55,68)(H,56,73)(H,57,74)(H,58,71)(H,59,75)(H,60,70)(H,61,72)(H,76,77)(H4,49,50,51)/t21-,23-,24-,25-,26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
KEQZTNKTLNAKCM-XFPWREGGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CS)NC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















